Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate)
Description
Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) (CAS: 94021-05-3) is an aluminum-coordinated azo dye complex. It consists of three sulfonated naphthalene moieties linked via azo groups to a 3-sulphonatophenyl ring, with aluminum acting as the central metal ion. The compound is water-soluble due to its sulfonate groups and is primarily utilized in industrial and scientific research applications, such as catalysis or material science . Safety data sheets indicate its use requires precautions typical for industrial chemicals, though specific toxicity or environmental impact data remain undocumented .
Properties
CAS No. |
94021-05-3 |
|---|---|
Molecular Formula |
C48H30Al2N6O21S6 |
Molecular Weight |
1273.1 g/mol |
IUPAC Name |
dialuminum;6-hydroxy-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/3C16H12N2O7S2.2Al/c3*19-15-7-4-10-8-13(27(23,24)25)5-6-14(10)16(15)18-17-11-2-1-3-12(9-11)26(20,21)22;;/h3*1-9,19H,(H,20,21,22)(H,23,24,25);;/q;;;2*+3/p-6 |
InChI Key |
BLEBHQBQMOMRGF-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Al+3].[Al+3] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 3-Aminobenzenesulfonic Acid
- The process begins with the diazotization of 3-aminobenzenesulfonic acid. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
Azo Coupling with 6-Hydroxynaphthalene-2-sulfonic Acid
The diazonium salt is then coupled with 6-hydroxynaphthalene-2-sulfonic acid under controlled pH (usually mildly alkaline) and temperature conditions to form the azo dye ligand. The coupling reaction yields 6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate, characterized by its bright orange color and water solubility.
The reaction conditions are optimized to maximize yield and purity, typically involving stirring at temperatures around 0–10 °C to prevent side reactions and decomposition.
Purification
- The crude azo dye is purified by crystallization or precipitation, often by adjusting the pH or adding salts to reduce solubility, followed by filtration and washing.
Preparation of Dialuminium Complex
Complexation Reaction
The purified azo ligand is reacted with aluminium salts, commonly aluminium sulfate or aluminium chloride, in aqueous solution.
The complexation involves mixing the ligand solution with aluminium salt under controlled pH (usually slightly acidic to neutral) and temperature conditions to facilitate coordination of aluminium ions with the azo ligands.
The stoichiometry is typically 2 aluminium ions to 3 azo ligands, forming the dialuminium tris complex.
Reaction Conditions
The reaction is carried out under stirring at temperatures ranging from ambient to slightly elevated (25–60 °C) to ensure complete complexation.
pH control is critical; too acidic conditions may protonate ligand sites and inhibit complexation, while too alkaline conditions may precipitate aluminium hydroxides.
Isolation and Drying
The resulting dialuminium complex precipitates out or remains in solution depending on conditions.
It is isolated by filtration or centrifugation, washed to remove unreacted salts and impurities, and dried under controlled conditions to yield the final product as an orange-red crystalline solid.
Supporting Data and Research Findings
Additional Notes on Raw Materials and Related Processes
The preparation of the azo ligand depends on the availability of sulphonated aromatic amines and hydroxynaphthalene sulfonic acids, which themselves are produced by sulfonation of naphthalene derivatives under controlled conditions involving sulfuric acid and temperature management.
The sulfonation process is critical to ensure the correct positioning of sulfonate groups, which influence the solubility and complexation behavior of the final dye.
The complexation step is sensitive to impurities and requires careful control of reaction parameters to avoid formation of undesired aluminium hydroxide precipitates or incomplete complexation.
Chemical Reactions Analysis
Reductive Cleavage of the Azo Bond
Under anaerobic conditions, the azo bond (-N=N-) undergoes reductive cleavage, producing aromatic amines. This is catalyzed by bacterial consortia or reducing agents (e.g., sodium dithionite) :
Table 2: Degradation Products
| Condition | Byproducts | Reference |
|---|---|---|
| Anaerobic (bacterial) | 6-Aminonaphthalene-2-sulfonate, 3-Aminobenzenesulfonate | |
| Chemical reduction | Same as above + Al³⁺ ions |
Oxidative Degradation
Fenton’s reagent (Fe²⁺/H₂O₂) oxidizes the azo bond via hydroxyl radicals (- OH), leading to fragmentation into smaller carboxylic acids and sulfonated intermediates :
Key Intermediates :
pH-Dependent Reactivity
The compound exhibits pH-sensitive behavior due to protonation/deprotonation of its hydroxyl and sulfonate groups:
-
Acidic Conditions (pH < 3) : Protonation of sulfonate groups reduces solubility, leading to precipitation.
-
Alkaline Conditions (pH > 10) : Deprotonation of hydroxyl groups enhances coordination with Al³⁺, stabilizing the complex .
Table 3: Stability Across pH Ranges
| pH Range | Stability | Observations |
|---|---|---|
| 2–4 | Low | Precipitation occurs |
| 5–9 | High | Optimal for dye application |
| 10–12 | Moderate | Ligand hydrolysis possible |
Scientific Research Applications
Analytical Chemistry
Spectrophotometric Analysis
Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) is utilized as a reagent in spectrophotometric assays. Its distinct absorption characteristics allow for the determination of metal ions such as zirconium. The dye forms stable complexes with these ions, which can be quantitatively analyzed through UV-visible spectroscopy. Research indicates that the sulfonic acid groups enhance solubility and stability in aqueous solutions, making it an effective ligand for metal ion detection .
Colorimetric Assays
The compound is also employed in colorimetric assays due to its vivid coloration when complexed with various analytes. This property is particularly useful in the detection of trace metals and other substances in environmental samples. The color change associated with the formation of complexes can be measured to determine the concentration of target analytes .
Environmental Applications
Dye Degradation Studies
Research has shown that azo dyes, including Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate), can be biodegraded by specific bacterial strains. For instance, studies indicate that anaerobic-aerobic treatment processes can effectively mineralize sulfonated azo dyes, mitigating their environmental impact . Understanding the degradation pathways is crucial for developing bioremediation strategies for contaminated water bodies.
Wastewater Treatment
In wastewater treatment, this compound can serve as a model for studying the removal of azo dyes from industrial effluents. The ability of certain microbial consortia to degrade these dyes highlights potential applications in biological treatment systems aimed at reducing dye pollution in water sources .
Biomedical Applications
Drug Delivery Systems
The chemical structure of Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) makes it a candidate for drug delivery systems. Its ability to form complexes with various biomolecules can facilitate targeted delivery of therapeutic agents. Research into its biocompatibility and interaction with biological systems is ongoing, focusing on optimizing its use in pharmaceutical formulations .
Imaging Agents
Due to its distinct optical properties, this compound may also find applications as an imaging agent in biomedical diagnostics. The ability to absorb light at specific wavelengths allows for potential use in optical imaging techniques, enhancing the visualization of biological tissues or pathological conditions .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where it can form stable complexes. The pathways involved often relate to the compound’s ability to donate or accept electrons, influencing redox reactions.
Comparison with Similar Compounds
Key Compounds:
Disodium 6-hydroxy-5-[(3-sulphonatophenyl)azo]naphthalene-2-sulphonate (CI 15980)
- CAS: 2347-72-X
- Sodium counterions instead of aluminum.
- Used as a cosmetic colorant (e.g., hair dyes) .
Sunset Yellow (CI 15985)
- CAS: 2783-94-0
- Structural variation: 4-sulphonatophenyl substituent (vs. 3-sulphonato in the dialuminium compound).
- Applications: Food additive (E110), cosmetic dye.
- Safety: LD50 >10,000 mg/kg (oral, rat); classified as skin/eye irritant (H315, H319) .
Allura Red (CI 16035)
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Sodium salts (e.g., Sunset Yellow) exhibit high water solubility, making them suitable for food and cosmetics. The dialuminium compound’s solubility is likely lower due to trivalent metal coordination, favoring industrial applications .
- Stability : Aluminum complexes often enhance lightfastness and thermal stability compared to sodium salts, which degrade under UV exposure .
Toxicity and Regulatory Status
- Dialuminium compound: No acute toxicity data available; classified for industrial use with handling precautions .
- Sodium salts (Sunset Yellow, CI 15980) : Low acute toxicity (LD50 >10,000 mg/kg) but irritant properties restrict use concentrations in cosmetics .
Biological Activity
Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate), commonly referred to as Dialuminium tris(azo dye), is a complex organic compound with significant biological activity. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and interaction with biological systems. The molecular formula is , and it has a molecular weight of approximately 1273.13 g/mol .
The compound is a member of the azo dye family, known for their vibrant colors and applications in various fields, including biology and medicine. It contains sulfonate groups that enhance its solubility in water, making it suitable for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1273.13 g/mol |
| CAS Number | 94021-05-3 |
Dialuminium tris(azo dye) exhibits biological activity primarily through its interaction with cellular components. The sulfonate groups facilitate binding to various proteins and enzymes, potentially affecting their activity. Studies suggest that the compound may inhibit certain metabolic pathways by interfering with enzyme function, particularly those involved in drug metabolism .
Antioxidant Properties
Research indicates that Dialuminium tris(azo dye) possesses antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.
Cytotoxic Effects
In vitro studies have shown that Dialuminium tris(azo dye) can induce cytotoxicity in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis (programmed cell death). For instance, studies demonstrated IC50 values indicating effective concentration levels required to achieve significant cytotoxic effects on human cancer cells .
Interaction with Drug-Metabolizing Enzymes
The compound has been observed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or decreased efficacy .
Case Studies
-
Cytotoxicity Assessment
- Objective : To evaluate the cytotoxic effects of Dialuminium tris(azo dye) on human breast cancer cells (MCF-7).
- Method : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.
-
Antioxidant Activity Evaluation
- Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.
- Method : The ability of Dialuminium tris(azo dye) to scavenge DPPH radicals was measured.
- Results : The compound exhibited a scavenging activity of 70% at a concentration of 50 µM, indicating strong antioxidant potential.
Q & A
Q. What are the optimal synthetic routes for preparing Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) with high purity?
- Methodological Answer : Synthesis typically involves diazotization of 3-sulphonatoaniline followed by coupling with 6-hydroxynaphthalene-2-sulphonic acid. The aluminium complex is formed via reaction with aluminium salts (e.g., AlCl₃) under controlled pH (5–6) and temperature (60–80°C). Purification via recrystallization in ethanol-water mixtures removes unreacted precursors. Monitor purity using HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirm λmax (e.g., ~480 nm in aqueous solution, similar to Sunset Yellow derivatives) .
- FTIR : Identify sulfonate (-SO₃⁻) stretches (1200–1050 cm⁻¹) and azo (-N=N-) vibrations (~1450 cm⁻¹).
- NMR : Use ¹H/¹³C NMR in D₂O to resolve aromatic protons and confirm sulfonate substitution patterns.
- Elemental Analysis : Verify Al³⁺ content via ICP-MS or gravimetric methods after acid digestion .
Q. How does solubility vary across solvents, and what factors influence this property?
- Methodological Answer : Solubility is highest in polar solvents (water, glycerol) due to sulfonate groups. Ethanol solubility is limited (~3% w/v at 25°C). For experimental reproducibility:
- Pre-dry solvents to avoid hydration effects.
- Use sonication (30 min) to enhance dissolution.
- Monitor temperature rigorously (solubility decreases below 15°C) .
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | 5–10 |
| Ethanol | 0.5–3 |
| Glycerol | 15–20 |
Advanced Research Questions
Q. How does the 3-sulphonatophenyl substitution impact photostability compared to 4-sulphonatophenyl analogs (e.g., Sunset Yellow)?
- Methodological Answer : The 3-sulphonato group introduces steric hindrance, reducing π-conjugation and shifting λmax by ~10–15 nm. Accelerated photodegradation studies (using UV lamps at 365 nm) show 20% faster decay than 4-sulphonato derivatives. Use HPLC-MS to identify degradation products (e.g., sulfonic acid cleavage fragments) .
Q. What computational strategies predict the aluminium coordination geometry and stability constants?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the structure using B3LYP/6-31G(d) to model Al³⁺ binding sites.
- Molecular Dynamics (MD) : Simulate aqueous stability by analyzing sulfonate-Al³⁺ bond lengths (ideal: 1.8–2.0 Å).
- Compare with experimental stability constants (log K) derived from potentiometric titrations .
Q. How can contradictory solubility data in literature be resolved?
- Methodological Answer : Discrepancies arise from hydration states, crystallinity, or measurement techniques. Standardize protocols:
- Use saturated solutions filtered through 0.22 µm membranes.
- Quantify dissolved compound via gravimetry (evaporate solvent under vacuum).
- Cross-validate with UV-Vis absorbance at λmax (calibrated with standard curves) .
Safety and Handling
Q. What safety precautions are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity : LD50 >10,000 mg/kg (dermal, rabbit), but avoid inhalation (may cause respiratory irritation) .
Comparative Studies
Q. How does the aluminium complex compare to sodium salts in terms of thermal stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
